3-(2,5-dimethylbenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione 3-(2,5-dimethylbenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 923437-78-9
VCID: VC4208184
InChI: InChI=1S/C26H29N5O2/c1-16-10-11-18(3)20(14-16)15-31-24(32)22-23(28(5)26(31)33)27-25-29(12-7-13-30(22)25)21-9-6-8-17(2)19(21)4/h6,8-11,14H,7,12-13,15H2,1-5H3
SMILES: CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=CC(=C5C)C)N(C2=O)C
Molecular Formula: C26H29N5O2
Molecular Weight: 443.551

3-(2,5-dimethylbenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

CAS No.: 923437-78-9

Cat. No.: VC4208184

Molecular Formula: C26H29N5O2

Molecular Weight: 443.551

* For research use only. Not for human or veterinary use.

3-(2,5-dimethylbenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione - 923437-78-9

Specification

CAS No. 923437-78-9
Molecular Formula C26H29N5O2
Molecular Weight 443.551
IUPAC Name 9-(2,3-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Standard InChI InChI=1S/C26H29N5O2/c1-16-10-11-18(3)20(14-16)15-31-24(32)22-23(28(5)26(31)33)27-25-29(12-7-13-30(22)25)21-9-6-8-17(2)19(21)4/h6,8-11,14H,7,12-13,15H2,1-5H3
Standard InChI Key GTXSTRFMGPWJFR-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=CC(=C5C)C)N(C2=O)C

Introduction

The compound 3-(2,5-dimethylbenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic molecule that combines multiple aromatic rings and heterocyclic components, making it of significant interest in medicinal chemistry due to its potential biological activities. This compound falls under the category of heterocyclic compounds, specifically pyrimidines and purines, and is classified as a substituted purine derivative.

Synthesis

The synthesis of 3-(2,5-dimethylbenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves multi-step organic reactions. The process typically includes the formation of a pyrimido[2,1-f]purine core followed by the introduction of various substituents. The synthesis requires careful control of reaction conditions such as temperature and solvent choice to optimize yields and minimize side reactions.

Analytical Techniques

Analytical techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Potential Applications

The potential applications for this compound are diverse, primarily due to its complex structure and potential interactions with biological targets such as enzymes or receptors.

Chemical Reactions

This compound can undergo several types of chemical reactions, often facilitated by specific catalysts or reaction conditions that enhance reactivity while minimizing undesired products.

Data Table

PropertyDescription
Molecular WeightApproximately 429.5 g/mol (or 443.5 g/mol)
Chemical StructurePyrimido[2,1-f]purine core with dimethylbenzyl and dimethylphenyl substituents
SynthesisMulti-step organic reactions involving pyrimido[2,1-f]purine core formation and substituent introduction
Analytical TechniquesNMR and mass spectrometry for structure and purity confirmation
Potential ApplicationsDiverse, including interactions with biological targets

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator